molecular formula C9H12O3 B3301070 3-Ethoxy-5-(hydroxymethyl)phenol CAS No. 906079-93-4

3-Ethoxy-5-(hydroxymethyl)phenol

Cat. No. B3301070
M. Wt: 168.19 g/mol
InChI Key: MWPFUOPQTLMIGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07645753B2

Procedure details

To a solution of 5-hydroxymethyl-benzene-1,3-diol (0.5 g, 3.57 mmol, 1.0 equiv) in DMF (5 mL) was added K2CO3 (0.99 g, 7.14 mmol, 2.0 equiv) and ethyl iodide (0.29 mL, 0.43 g, 3.93 mmol, 1.1 equiv) and the reaction mixture stirred under Ar at 60° C. for 4 h. The K2CO3 was removed by filtration, the filtrate extracted with ethyl acetate (3×50 mL), the combined organic phases washed with a sat. solution of sodium chloride (1×50 ml) and dried over Na2SO4. The solvent was removed by evaporation under reduced pressure and the crude material purified with column chromatography on silica eluting with a gradient of hexane/ethyl acetate (4:1→2:1) providing 0.25 g (42%) of the title compound. 1H NMR (250 MHz, CDCl3): δ 1.40 (t, J=7.0 Hz, 3H), 4.02 (q, J=7.0 Hz, 2H), 4.61 (d, J=5.6 Hz, 2H), 4.91 (br s, 1H), 6.29-6.31 (m, 1H), 6.43 (br s, 1H), 6.49 (br s, 1H). MS (EI): 168.0 [M]+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
0.29 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
42%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:4]=[C:5]([OH:10])[CH:6]=[C:7]([OH:9])[CH:8]=1.C([O-])([O-])=O.[K+].[K+].[CH2:17](I)[CH3:18]>CN(C=O)C>[CH2:17]([O:9][C:7]1[CH:6]=[C:5]([OH:10])[CH:4]=[C:3]([CH2:2][OH:1])[CH:8]=1)[CH3:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
OCC=1C=C(C=C(C1)O)O
Name
Quantity
0.99 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0.29 mL
Type
reactant
Smiles
C(C)I
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the reaction mixture stirred under Ar at 60° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The K2CO3 was removed by filtration
EXTRACTION
Type
EXTRACTION
Details
the filtrate extracted with ethyl acetate (3×50 mL)
WASH
Type
WASH
Details
the combined organic phases washed with a sat. solution of sodium chloride (1×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude material purified with column chromatography on silica eluting with a gradient of hexane/ethyl acetate (4:1→2:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)OC=1C=C(C=C(C1)CO)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 41.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.